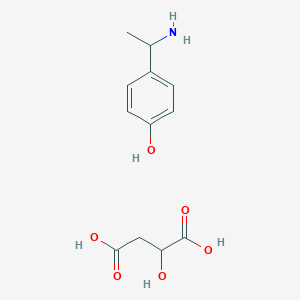
(S)-4-(1-Aminoethyl)phenol (R)-2-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of two distinct functional groups: an aminoethyl group attached to a phenol ring and a hydroxysuccinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol typically involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure maximum yield and purity.
Industrial Production Methods
Industrial production of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate may involve large-scale biocatalytic processes using genetically engineered microorganisms capable of expressing the necessary transaminase enzymes. These processes are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted phenols, each of which has its own set of applications in various fields.
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-Aminoethyl)phenol
- ®-2-(1-Aminoethyl)phenol
Uniqueness
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both aminoethyl and hydroxysuccinate groups. This combination of functional groups and chiral centers provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO6 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
4-(1-aminoethyl)phenol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
DAXZTBVSSNGGTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



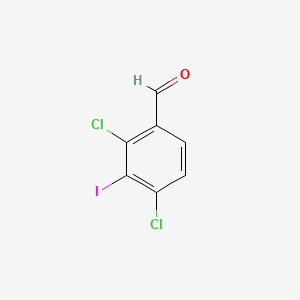
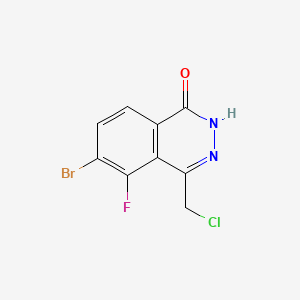
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)

![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
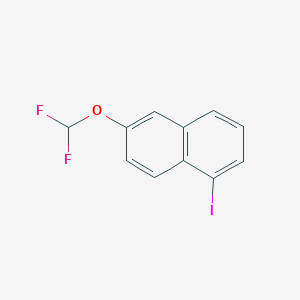
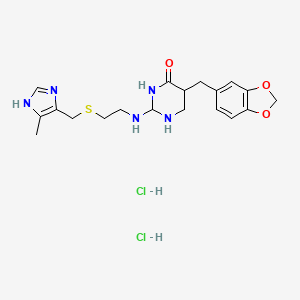
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)
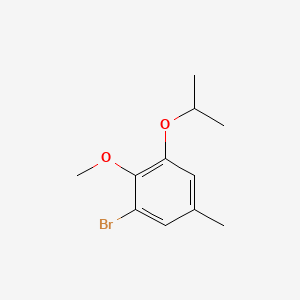

![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
